molecular formula C15H17N B15077116 4-Methyl-n-(1-phenylethyl)aniline CAS No. 33863-82-0

4-Methyl-n-(1-phenylethyl)aniline

Cat. No.: B15077116
CAS No.: 33863-82-0
M. Wt: 211.30 g/mol
InChI Key: OPSCELGIEGNCMF-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-phenylethyl)aniline (CAS 33863-82-0) is an aromatic amine with the molecular formula C15H17N and a molecular weight of 211.30 g/mol. This compound is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use. In the field of organic synthesis, it serves as a versatile intermediate. Its structure, featuring a methyl group at the para position of the aniline ring and a phenylethyl group attached to the nitrogen atom, allows it to undergo various reactions such as electrophilic aromatic substitution and nucleophilic substitution. It can be used to form amides with acyl chlorides or generate N-alkyl derivatives with alkyl halides, facilitating the synthesis of more complex organic architectures. Research into its biological activity indicates that this compound and its derivatives show significant promise, demonstrating antimicrobial and anticancer properties against various bacterial strains and cancer cell lines. The mechanism of action for its anticancer activity is believed to involve interaction with key cellular targets, disrupting normal cellular functions. The compound can be synthesized via a reaction between 4-methylaniline and 1-phenylethyl bromide under basic conditions. Beyond medicinal chemistry, this aniline derivative is also explored in material science for its potential applications in polymer chemistry and material development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33863-82-0

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

4-methyl-N-(1-phenylethyl)aniline

InChI

InChI=1S/C15H17N/c1-12-8-10-15(11-9-12)16-13(2)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3

InChI Key

OPSCELGIEGNCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Methyl N 1 Phenylethyl Aniline and Its Stereoisomers

Direct N-Alkylation and Amination Strategies

Direct methods for the formation of the C-N bond in 4-Methyl-N-(1-phenylethyl)aniline offer significant advantages in terms of atom economy and procedural simplicity. mdpi.comfrontiersin.org These strategies, which include hydroamination and reductive amination, bypass the need for pre-functionalized starting materials, providing more streamlined pathways to the target molecule.

Hydroamination Protocols for C-N Bond Formation

Hydroamination, the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, represents a highly atom-efficient method for constructing C-N bonds. mdpi.comlibretexts.org The synthesis of this compound can be achieved by the hydroamination of phenylacetylene (B144264) with p-toluidine (B81030). This reaction initially forms an enamine or imine intermediate, which subsequently tautomerizes or is reduced to yield the final secondary amine product. libretexts.orgacs.org

The direct hydroamination of phenylacetylene with p-toluidine is a key reaction for synthesizing the precursor to this compound. The reaction typically yields the corresponding imine, N-(1-phenylethylidene)-4-methylaniline, which can then be reduced to the target amine. The choice of catalyst is critical for achieving high conversion and selectivity. unimi.itresearchgate.net Gold nanoparticles have demonstrated notable efficacy in this transformation. For instance, gold nanoparticles embedded in a nanoporous polymer matrix have been shown to catalyze the hydroamination of phenylacetylene with various anilines, including those with electron-donating groups like p-toluidine, with excellent yields and high selectivity for the Markovnikov addition product. unimi.it

Table 1: Catalytic Performance in Hydroamination of Phenylacetylene with Anilines unimi.it
Catalyst SystemAmine SubstrateTemperature (°C)Time (h)Conversion (%)Selectivity (Markovnikov Product)
AuNPs-sPSB-tAniline (B41778)1002499>99% (E-isomer)
AuNPs-sPSB-tp-Toluidine1002499>99% (E-isomer)
AuNPs-sPSB-tp-Anisidine1002499>99% (E-isomer)

A variety of late transition metals are effective catalysts for the hydroamination of alkynes. acs.org Their lower oxophilicity compared to early transition metals makes them more tolerant to air and moisture. nih.gov

Gold Catalysts: Gold complexes, particularly cationic Au(I) species stabilized by N-heterocyclic carbene (NHC) ligands, are highly active in activating the alkyne C-C triple bond towards nucleophilic attack by the amine. nih.govresearchgate.net The reaction proceeds through the formation of an imine, which is the thermodynamic product. unimi.it The catalytic activity can be tuned by modifying the electronic properties of the NHC ligand and the choice of co-catalyst, often a silver salt like AgSbF₆. frontiersin.org

Palladium Catalysts: Palladium iodide (PdI₂) has been identified as a simple and efficient catalyst for the hydroamination of arylacetylenes with anilines. This system provides good to excellent yields of the corresponding imines under relatively mild conditions. The catalytic system tolerates a wide range of functional groups on both the aniline and the arylacetylene. mdpi.com

Cobalt Catalysts: Double metal cyanide (DMC) catalysts, particularly those containing zinc and cobalt (Zn-Co), have been shown to be active, recyclable heterogeneous catalysts for the hydroamination of phenylacetylene. rsc.org These solid catalysts offer advantages in terms of separation and reuse.

Table 2: Comparison of Metal Catalysts in the Hydroamination of Phenylacetylene with Anilines
CatalystAmineConditionsYield (%)Reference
[NHC-Au-Cl]/AgSbF₆AnilineAcetonitrile, 80°C99 frontiersin.org
PdI₂ (2.0 mol%)p-Toluidine1,2-DCE, 80°C, 24h67 mdpi.com
Zn-Co DMC4-IsopropylanilineToluene, 110°C, 24h90 rsc.org

Reductive Amination Procedures Involving Imine Intermediates

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this involves the condensation of p-toluidine with acetophenone (B1666503). This two-step, one-pot process is highly versatile and avoids issues of over-alkylation often seen in direct alkylation with alkyl halides. masterorganicchemistry.comacsgcipr.org

The classical approach to reductive amination involves the explicit formation of the imine from p-toluidine and acetophenone, followed by its reduction using a stoichiometric chemical reducing agent. bu.edu A variety of hydride reagents can be employed for the reduction step.

Sodium Borohydride (B1222165) (NaBH₄): This is a common and cost-effective reducing agent. However, since it can also reduce the starting ketone (acetophenone), it is typically added after allowing sufficient time for the imine to form. masterorganicchemistry.comcommonorganicchemistry.com The reaction is often carried out in alcoholic solvents like ethanol. bu.edu

Sodium Cyanoborohydride (NaBH₃CN): This reagent is a milder reducing agent than NaBH₄ and is particularly useful because it is stable in weakly acidic conditions that favor imine formation. masterorganicchemistry.com It selectively reduces the protonated iminium ion over the carbonyl group, allowing for a true one-pot reaction where all components can be mixed from the start. masterorganicchemistry.comwikipedia.org

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Known as STAB, this is another mild and selective reducing agent. It is often preferred for its non-toxic byproducts and high efficiency, especially for less reactive ketones. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

Table 3: Common Stoichiometric Reducing Agents for Reductive Amination masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org
Reducing AgentKey FeaturesTypical Solvents
Sodium Borohydride (NaBH₄)Reduces both imines and carbonyls; added after imine formation.Methanol (B129727), Ethanol
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines over carbonyls; stable in mild acid.Methanol, Water
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for imines; non-toxic byproducts.DCE, THF, DCM

Catalytic reductive amination represents a greener and more efficient alternative to stoichiometric methods. nih.gov These processes utilize a catalyst with a terminal reductant, such as hydrogen gas (H₂) or a hydrogen donor in transfer hydrogenation. nih.govliv.ac.uk

Catalytic Hydrogenation: Supported noble metal catalysts, such as palladium on carbon (Pd/C), are widely used for this transformation, with H₂ gas serving as the clean and inexpensive terminal reductant. wikipedia.orgacs.org This method is highly efficient, though chemoselectivity can be a challenge if other reducible functional groups are present. liv.ac.uk

Catalytic Transfer Hydrogenation: This approach avoids the need for high-pressure H₂ gas, instead using hydrogen donors like formates, isopropanol, or silanes. liv.ac.uknih.govrsc.org Homogeneous catalysts based on iridium and ruthenium are particularly effective. rsc.orgliv.ac.uk For instance, air-stable cyclometalated iridium(III) complexes using formate (B1220265) as the hydrogen source have shown high activity, chemoselectivity, and a broad substrate scope for the reductive amination of ketones. liv.ac.uknih.govnih.gov Gold-catalyzed systems using a Hantzsch ester as the hydrogen source have also been developed for the direct reductive amination of aromatic aldehydes. rsc.org These catalytic methods are attractive for their operational simplicity and mild reaction conditions. rsc.orgrsc.org

Table 4: Examples of Catalytic Systems for Reductive Amination
Catalyst SystemHydrogen SourceKey AdvantagesReference
Pd/C, Pt/C, Raney NiH₂ GasHigh atom efficiency, low toxicity. acs.org
Cyclometalated Ir(III) ComplexesFormateHigh activity and chemoselectivity, wide substrate scope, air-stable. liv.ac.uknih.gov
Ruthenium ComplexesFormate/IsopropanolEfficient for one-pot transfer-hydrogenation/reductive-amination. rsc.org
Ph₃PAuCl/AgOTfEthyl Hantzsch EsterMild conditions (room temp), excellent yields for aromatic aldehydes. rsc.org
Iridium/PhenylsilanePhenylsilaneUses carboxylic acids directly instead of aldehydes/ketones. rsc.org

Chiral Synthesis and Stereocontrol in this compound Formation

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amines. For this compound, this involves directing the formation of the desired stereoisomer, either (R) or (S), at the chiral center.

Asymmetric Reduction of Prochiral Imines.nih.gov

A primary route to chiral amines is the asymmetric reduction of prochiral imines. nih.gov This involves the conversion of a C=N double bond into a chiral amine with a high degree of enantioselectivity. The precursor for this compound is the prochiral imine N-(1-phenylethylidene)-4-methylaniline.

Enantioselective reduction aims to produce one enantiomer in excess over the other. This is often achieved using chiral catalysts that create a chiral environment around the imine substrate.

Organocatalysis has emerged as a powerful tool for the enantioselective reduction of imines. Prolinamides, for example, have been investigated as organocatalysts for the trichlorosilane (B8805176) reduction of imines. mdpi.com A combination of computational and experimental studies has been used to optimize catalyst design for the reduction of the benchmark imine, (E)-N-(1-phenylethylidene)aniline. mdpi.com The amide derived from 4-methoxyaniline and N-pivaloyl protected proline was found to be a highly effective catalyst, affording the chiral amine in 98% yield and 82% enantiomeric excess (ee) with just a 1 mol% catalyst loading. mdpi.com

Another approach involves the use of metal-based catalysts. Iridium complexes with chiral ligands have shown high efficiency in the asymmetric hydrogenation of various imines. rsc.org These methods can produce optically active amines in high yields and enantioselectivities. rsc.org

Catalyst/MethodSubstrateYield (%)ee (%)Reference
Prolinamide Organocatalyst(E)-N-(1-phenylethylidene)aniline9882 mdpi.com
Ir-chiral ferrocene (B1249389) ligandCyclic 2-aryl iminesHighup to 97 rsc.org

When a chiral auxiliary is attached to the imine, the reduction becomes a diastereoselective process, where the existing chiral center influences the formation of a new one. The reduction of N-chiral imines can lead to high diastereomeric excess (de), even with mediocre cis/trans-imine ratios. nih.gov This has been attributed to in situ cis-to-trans isomerization before reduction. nih.gov

For instance, the reduction of imines derived from (S)-phenylethylamine ((S)-PEA) with Raney-Ni and hydrogen has been studied. nih.gov The diastereomeric ratio of the resulting amines is influenced by the reaction conditions and the structure of the imine. nih.gov

Imine PrecursorReduction ConditionsDiastereomeric Ratio (S,R)/(S,S)Reference
(S)-PEA iminesH2, Raney-NiGood to Excellent nih.gov

Utilization of Chiral Auxiliaries in Synthesis.wikipedia.orgsigmaaldrich.com

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscielo.org.mx

In the context of synthesizing chiral amines, a common strategy is to react a ketone or aldehyde with a chiral amine auxiliary to form a chiral imine. Subsequent reduction of this imine leads to the formation of a new chiral center with a specific stereochemistry influenced by the auxiliary. nih.gov (R)- or (S)-phenylethylamine (PEA) is a frequently used chiral auxiliary on an industrial scale. nih.gov

The use of tert-butanesulfinamide as a chiral auxiliary is another effective method for the synthesis of chiral amines. wikipedia.org Condensation of tert-butanesulfinamide with a ketone forms an N-sulfinyl imine, which can then be reduced diastereoselectively. The sulfinyl group is subsequently removed to yield the enantiomerically enriched primary amine.

Deracemization and Chiral Resolution Techniques

When a racemic mixture of this compound is produced, deracemization or chiral resolution techniques can be employed to isolate the desired enantiomer.

Deracemization involves the conversion of a racemate into a single enantiomer. Dynamic kinetic resolution (DKR) is a powerful deracemization strategy. In DKR, a chiral catalyst selectively reacts with one enantiomer of the racemate, while the other enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. Palladium nanoparticles have been used as racemization catalysts in the DKR of primary benzyl (B1604629) amines. nih.gov

Chiral resolution involves the separation of enantiomers. This can be achieved by several methods:

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. nih.gov

Chromatographic Separation: The enantiomers can be separated using chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Enzymatic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. manchester.ac.uk For example, lipases are commonly used for the kinetic resolution of racemic amines. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. researchgate.net This includes using safer solvents, reducing waste, improving atom economy, and using catalytic rather than stoichiometric reagents. sphinxsai.comtandfonline.com

In the synthesis of this compound, several green approaches can be considered:

Catalytic Hydrogenation: Using catalytic amounts of metal catalysts with hydrogen gas is a highly atom-economical method for imine reduction compared to stoichiometric reducing agents. nih.gov

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key principle of green chemistry. unibo.it Research into solvent-free reactions or the use of water or other green solvents is ongoing. tandfonline.com

Biocatalysis: The use of enzymes, such as imine reductases (IREDs) or reductive aminases, offers a green alternative to traditional chemical methods. nih.govmanchester.ac.uk These reactions are often performed in aqueous media under mild conditions and can exhibit high enantioselectivity. manchester.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core concept of green chemistry. sphinxsai.com Catalytic asymmetric transfer hydrogenation, for instance, can be a highly atom-economical process. organic-chemistry.org

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound and its stereoisomers can be achieved with high efficiency, selectivity, and sustainability.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, leading to safer processes and reduced environmental impact. Solvent-free, or solid-state, reactions for the synthesis of N-alkylated anilines, such as this compound, often proceed by the reductive amination of a ketone with an amine. In this case, acetophenone reacts with p-toluidine.

One common approach involves the mechanical grinding of the solid reactants, sometimes in the presence of a solid acid catalyst and a reducing agent. For instance, a procedure for the reductive amination of aldehydes and ketones uses sodium borohydride as the reducing agent, activated by a solid acid like boric acid or p-toluenesulfonic acid monohydrate under solvent-free conditions. nih.gov While specific data for the reaction between acetophenone and p-toluidine is not extensively documented in the literature, the general method has proven effective for a range of aromatic aldehydes and amines. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another powerful technique for conducting solvent-free reactions. researchgate.netresearchgate.net The direct absorption of microwave energy by the reactants often leads to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating. The synthesis of N-substituted aldimines has been efficiently achieved by reacting non-volatile amines with various aromatic aldehydes under microwave irradiation without any catalyst or solid support, with high yields obtained in as little as eight minutes. rsc.org This method could conceptually be extended to the synthesis of this compound, followed by in-situ reduction.

A representative solvent-free synthesis of a similar secondary amine, N-(2-hydroxy-3-methoxybenzyl)-p-methylaniline, is achieved by grinding o-vanillin and p-toluidine together, followed by reduction with sodium borohydride. chegg.com This demonstrates the feasibility of forming the C-N bond under solvent-free conditions.

Table 1: Representative Solvent-Free Reductive Amination of Carbonyls with Amines

Carbonyl CompoundAmineReducing AgentConditionsYield (%)Reference
Aromatic AldehydesAromatic AminesNaBH₄ / CeCl₃·7H₂OGrinding, Room Temp.Good researchgate.net
BenzylaminesAldehydesNaBH₄ / p-TsOH·H₂OGrindingGood researchgate.net
o-Vanillinp-ToluidineNaBH₄Grinding, then reductionHigh chegg.com

This table presents representative data for similar reactions, as specific data for this compound was not available in the cited literature.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. mdpi.comsciencemadness.org The synthesis of this compound can be envisioned through a one-pot reductive amination of acetophenone and p-toluidine.

This approach typically involves mixing the ketone, amine, and a reducing agent, often with a catalyst, in a suitable solvent or under solvent-free conditions. A mild and efficient one-pot reductive amination of aldehydes and ketones has been described using α-picoline-borane as a reducing agent. researchgate.net This method has been successfully applied in methanol, water, and even under neat conditions, highlighting its versatility.

Another one-pot procedure for the reductive alkylation of primary and secondary amines utilizes sodium borohydride as the reducing agent in the environmentally benign solvent 2,2,2-trifluoroethanol, without the need for a catalyst. researchgate.net The direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst showcases the potential of one-pot processes to combine hydrogenation and N-alkylation steps. mdpi.comsciencemadness.org A similar strategy could be adapted for the synthesis of the target compound, starting from p-nitrotoluene and acetophenone.

Table 2: Examples of One-Pot Synthesis of Amines

Starting MaterialsReducing Agent / CatalystSolventKey FeaturesReference
Aldehydes/Ketones, Aminesα-Picoline-BoraneMethanol, Water, or NeatMild conditions, versatile researchgate.net
Nitrobenzenes, AldehydesDecaborane / 10% Pd/CNot specifiedOne-pot reduction and reductive amination researchgate.net
Nitrobenzene, MethanolRaney-Ni®MethanolSequential hydrogenation and N-methylation mdpi.comsciencemadness.org

This table provides examples of one-pot strategies applicable to amine synthesis.

Sustainable Catalytic Systems

The development of sustainable catalysts is crucial for the advancement of green chemistry. For the synthesis of this compound, this primarily involves the use of non-precious metal catalysts or highly efficient and recyclable precious metal catalysts for the reductive amination step.

Recent research has focused on palladium-catalyzed aminations in greener solvents. For instance, aminations of aryl halides have been successfully carried out in the bio-derived solvent 2,2,5,5-tetramethyloxalane (TMO) or in recyclable aqueous micellar media, allowing for reduced palladium loadings. rsc.org While this applies to C-N bond formation from aryl halides, the principles of using sustainable catalysts are transferable to reductive amination.

Heterogeneous catalysts, such as a platinum-molybdenum catalyst supported on γ-alumina (Pt–Mo/γ-Al₂O₃), have been shown to be effective for the reductive amination of carboxylic acids under molecular hydrogen. organic-chemistry.org This type of catalyst offers the advantages of easy separation and reusability. Nickel nanoparticles have also been demonstrated to catalyze the reductive amination of aldehydes via transfer hydrogenation with isopropanol. nih.gov

For the synthesis of chiral stereoisomers of this compound, asymmetric catalysis is employed. Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective reductive amination of ketones. researchgate.net Furthermore, transition metal complexes with chiral ligands, such as iridium complexes, are highly effective for the asymmetric hydrogenation of N-aryl imines, which are the intermediates in the reductive amination process.

Table 3: Overview of Sustainable Catalytic Systems for Amination Reactions

Catalyst SystemReaction TypeKey AdvantagesReference
Pd(OAc)₂/rac-BINAP in TMOC-N couplingBio-derived solvent rsc.org
Pt–Mo/γ-Al₂O₃Reductive amination of carboxylic acidsHeterogeneous, reusable organic-chemistry.org
Nickel NanoparticlesReductive amination of aldehydesNon-precious metal catalyst nih.gov
Chiral Phosphoric AcidEnantioselective reductive aminationOrganocatalytic, metal-free researchgate.net
Chiral Iridium ComplexesAsymmetric hydrogenation of iminesHigh enantioselectivity

This table highlights various sustainable catalytic approaches relevant to the synthesis of the target compound and its stereoisomers.

Chemical Reactivity and Transformational Pathways of 4 Methyl N 1 Phenylethyl Aniline

Reactivity at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen is central to the molecule's nucleophilic and basic character, allowing for a variety of functionalization reactions.

The nitrogen atom can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. A common method is the reaction with alkyl halides, which proceeds via nucleophilic aliphatic substitution. ncert.nic.in More sustainable and industrially relevant methods utilize alcohols as alkylating agents in the presence of a catalyst, a process often referred to as a "hydrogen borrowing" or "auto-transfer hydrogen" methodology. tsijournals.comrsc.orgresearchgate.net In this approach, the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine to form an iminium ion, followed by reduction to the N-alkylated product. nih.gov

N-Acylation: Primary and secondary amines, including 4-Methyl-N-(1-phenylethyl)aniline, react with acylating agents like acid chlorides, anhydrides, and esters to form amides. ncert.nic.inresearchgate.net This nucleophilic acyl substitution is a robust and widely used transformation. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in N-acylation is also a critical strategy in aromatic chemistry to temporarily moderate the activating effect of the amino group. openstax.orglibretexts.org

Reaction Type Reagent Class Catalyst/Conditions Product Type
N-AlkylationAlcohols (e.g., Methanol (B129727), Benzyl (B1604629) alcohol)Metal catalysts (e.g., Co, Ru, Ir), Base (e.g., KOtBu), Heat researchgate.netnih.govTertiary Amine
N-AlkylationAlkyl HalidesBase (often the amine itself is sufficient) ncert.nic.inTertiary Amine Salt
N-AcylationAcid Chlorides, Acid AnhydridesPyridine or other non-nucleophilic base ncert.nic.inAmide

The amine nitrogen is susceptible to oxidation. The one-electron oxidation of substituted anilines leads to the formation of a radical cation. umn.edu In this process, the nitrogen atom transitions from a pyramidalized geometry in the neutral state to a planar geometry in the radical cation, which allows for greater delocalization of the positive charge into the aromatic ring. umn.edu The oxidation potential is influenced by the nature and position of substituents on the aniline (B41778) ring. cdnsciencepub.com The oxidation of N-substituted amines can also be achieved using reagents like oxoammonium salts, which can proceed via a hydride transfer mechanism. acs.org

Conversely, the reduction of the amine moiety itself is not a common transformation under standard conditions. The amine group is generally stable to many reducing agents. The more synthetically relevant reduction reaction in this context is the formation of the aniline from a corresponding nitroaromatic precursor, typically using reagents like hydrogen gas with a metal catalyst (Pd, Pt, or Ni) or metal-acid combinations like iron and HCl. ncert.nic.inresearchgate.net

Aromatic Ring Functionalization of the Aniline Moiety

The aniline portion of the molecule is highly activated towards reactions on the aromatic ring, primarily governed by the electron-donating nature of the nitrogen substituent.

The N-(1-phenylethyl)amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). libretexts.orgucalgary.calibretexts.org The nitrogen's lone pair donates electron density into the benzene (B151609) ring, stabilizing the cationic intermediate (arenium ion) formed during ortho and para attack. wikipedia.org This strong activation, however, can lead to challenges such as polysubstitution. For instance, the bromination of highly activated anilines often proceeds rapidly even without a catalyst, yielding polybrominated products. openstax.orgucalgary.ca

Another significant limitation is the incompatibility of arylamines with Friedel-Crafts reactions. openstax.orglibretexts.org The basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic attack. openstax.org

To overcome these issues, the reactivity of the amine is often moderated by converting it into an amide via N-acylation. The resulting amido group is still an ortho-, para-director but is less activating because the nitrogen lone pair is delocalized onto the adjacent carbonyl oxygen. openstax.orgucalgary.ca This strategy allows for controlled monosubstitution. The protecting acyl group can later be removed by hydrolysis to regenerate the amine. ucalgary.ca

Reaction Reagent Expected Regioselectivity Comments
HalogenationBr₂Ortho, ParaProne to polysubstitution; N-acylation is used for control. openstax.org
NitrationHNO₃/H₂SO₄Ortho, ParaRing is susceptible to oxidation; N-acylation provides cleaner reaction. libretexts.org
SulfonationFuming H₂SO₄Ortho, ParaRequires protection of the amino group. ucalgary.ca
Friedel-CraftsR-X/AlCl₃No ReactionThe amine complexes with the catalyst, deactivating the ring. openstax.orglibretexts.org

Directed ortho-metalation (DoM) provides a powerful method for achieving regioselective functionalization exclusively at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The secondary amine group in this compound can function as a DMG. The process involves treating the substrate with a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The nitrogen's lone pair coordinates to the lithium ion, positioning the base to deprotonate the nearest (ortho) proton on the aniline ring. This creates a highly reactive ortho-lithiated intermediate. wikipedia.org

This aryllithium species can then be quenched with a wide variety of electrophiles to introduce a substituent specifically at the ortho position, a result that can be difficult to achieve with standard EAS methods. wikipedia.orgorganic-chemistry.org

Step Reagent/Process Purpose
1. Directed DeprotonationOrganolithium base (e.g., n-BuLi, s-BuLi), often with TMEDAForms a specific ortho-lithiated intermediate. baranlab.orgunilag.edu.ng
2. Electrophilic QuenchElectrophile (e.g., CO₂, I₂, R-CHO, Me₃SiCl)Introduces a functional group at the ortho position. wikipedia.org

Transformations Involving the Phenylethyl Substituent

The phenylethyl group possesses its own sites of reactivity, primarily at the benzylic position (the carbon atom attached to both the nitrogen and the phenyl ring). Reactions at this position are facilitated by the ability of the adjacent phenyl ring to stabilize reactive intermediates such as carbocations, radicals, or anions.

While specific studies on the transformations of the phenylethyl group within this compound are not extensively detailed in the provided literature, general principles of organic chemistry suggest several potential pathways. Reactions of substituted 1-phenylethyl carbocations with various nucleophiles have been studied, indicating that pathways involving the formation of a carbocation at the benzylic position are plausible under appropriate conditions (e.g., solvolysis). acs.org Such reactions could lead to substitution or elimination products involving the phenylethyl moiety. Additionally, oxidation at the benzylic C-H bond is a common transformation for such structures.

Reactions at the Methyl Group on the Aniline Ring (e.g., selective oxidation)

The selective oxidation of the methyl group on the aniline ring of this compound presents a significant synthetic challenge. The presence of the electron-donating secondary amine group activates the aromatic ring, making it susceptible to oxidation and potential polymerization, which can compete with the desired transformation of the methyl group.

Alternative strategies for functionalizing the methyl group can be envisioned through modern catalytic methods. For example, C-H activation provides a pathway to functionalize otherwise inert C-H bonds. Although not demonstrated on this specific substrate, synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has been successfully applied for the Csp³–H arylation of N,N-dimethylbenzylamine, with selectivity for the N-methyl group. researchgate.netjetir.org This suggests the potential for similar strategies to be adapted for the selective functionalization of the methyl group in this compound.

Oxidizing Agent/CatalystSubstrateMajor Product(s)
KMnO₄, K₂Cr₂O₇, K₃Fe(CN)₆p-Toluidine (B81030)Trimer and/or tetramer of p-toluidine. libretexts.org
Hydrogen Peroxide / M/NTS Zeolitep-Toluidine4,4'-Dimethylazobenzene (B1265379). libretexts.org
Hydrogen Peroxide (uncatalyzed)p-Toluidine4,4'-Dimethylazoxybenzene. libretexts.org

Functionalization of the Phenylethyl Aromatic Ring

The phenylethyl aromatic ring within the this compound molecule is subject to electrophilic aromatic substitution. The N-substituted aniline portion of the molecule, however, significantly influences the reactivity of this ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aniline ring, rendering it highly activated towards electrophiles. This pronounced reactivity can often lead to challenges in controlling the extent of substitution, frequently resulting in polysubstituted products and oxidative side reactions.

In general, arylamines are highly susceptible to electrophilic aromatic substitution, with the amino group acting as a potent activating and ortho/para-directing substituent. libretexts.orgresearchgate.net Consequently, reactions such as direct nitration or halogenation of simple anilines are often difficult to control, yielding mixtures of di- and tri-substituted products, alongside oxidative decomposition products. libretexts.org A common strategy to mitigate this high reactivity and achieve selective monosubstitution involves the protection of the amino group, typically through acetylation. The resulting acetanilide (B955) has a more moderate activating effect, allowing for more controlled electrophilic substitution. libretexts.org

Although specific studies detailing the functionalization of the phenylethyl ring in this compound are not widely reported, the established principles of electrophilic aromatic substitution in aniline derivatives are generally applicable. It is anticipated that electrophilic attack would be directed to the ortho and para positions of the phenylethyl ring. The precise regioselectivity would be a function of both steric hindrance imposed by the bulky N-substituent and the electronic characteristics of the incoming electrophile. It is also important to consider that under strongly acidic conditions, the amino group will be protonated to form an anilinium ion. This protonated form is a meta-directing group, which would alter the substitution pattern on the aniline ring itself. researchgate.netorganic-chemistry.org

Participation in Complex Multicomponent Reactions

As a secondary amine, this compound is a suitable component for various multicomponent reactions (MCRs). These reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single synthetic operation from three or more starting materials.

Reactions for the Synthesis of Furan-2(5H)-ones

The proposed reaction mechanism commences with a Michael-type addition of the aniline to the electron-deficient carbon-carbon triple bond of the acetylenic ester, which results in the formation of an enamine intermediate. This enamine then reacts with the aldehyde, and a subsequent intramolecular cyclization and dehydration afford the furan-2(5H)-one scaffold. The study also revealed that electron-donating substituents at the para position of the aniline ring accelerate the reaction rate. jetir.org Given that this compound contains an electron-donating methyl group at the para position, it is expected to be a reactive substrate in this transformation.

para-Substituent on AnilineEffect on Reaction Rate for Furan-2(5H)-one Synthesis
Electron-donating groups (e.g., -OCH₃, -CH₃)Increase the reaction rate. jetir.org
Electron-withdrawing groups (e.g., -Cl)Decrease the reaction rate. jetir.org

Formation of Schiff Bases and Their Derivatives

The reaction between an amine and a carbonyl compound is a cornerstone of organic synthesis. Primary amines react with aldehydes and ketones to yield imines, which are compounds containing a carbon-nitrogen double bond (C=N) and are also commonly referred to as Schiff bases. libretexts.orgfrontiersin.org This condensation reaction is typically catalyzed by acid and proceeds through the formation of a carbinolamine intermediate, which then undergoes dehydration to form the imine. openochem.org

This compound, being a secondary amine, reacts differently. Secondary amines, upon reaction with aldehydes or ketones that possess at least one α-hydrogen, form enamines (a functional group combining an alkene and an amine). libretexts.orgmasterorganicchemistry.com The mechanism for enamine formation mirrors that of imine formation up to the generation of an iminium ion. However, since the nitrogen atom of the secondary amine lacks a proton to be eliminated, a proton is instead removed from an adjacent carbon atom (the α-carbon), leading to the formation of a carbon-carbon double bond and the final enamine product. libretexts.org

Thus, the reaction of this compound with a suitable aldehyde or ketone is predicted to produce an enamine derivative. These enamines are synthetically valuable as they can act as nucleophiles in a variety of carbon-carbon bond-forming reactions.

Rearrangement Reactions and Domino Processes

While specific examples of rearrangement and domino reactions involving this compound are not extensively documented, its structure suggests a potential for such transformations. Domino processes, for instance, could be initiated by one of the fundamental reactions of this molecule, such as the formation of an enamine, which could then engage in subsequent intramolecular reactions to build more complex structures.

The participation of anilines and N-aryl amines in rearrangement reactions is a known facet of their chemistry. A classic example is the Hofmann-Martius rearrangement, which involves the rearrangement of N-alkylanilinium halides to ortho- and para-alkylanilines under thermal or acidic conditions. While this reaction is more prevalent with simpler N-alkyl substituents, the possibility of analogous rearrangements for more complex substrates like this compound under more forcing conditions should not be discounted.

Domino reactions can also be envisioned within the framework of the multicomponent reactions discussed earlier. For example, the furan-2(5H)-one product from the three-component reaction could be designed to undergo further in-situ transformations if additional reactive functional groups are present in the starting materials or if the reaction conditions are manipulated to trigger subsequent reaction cascades.

Spectroscopic and Structural Elucidation of 4 Methyl N 1 Phenylethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.

The ¹H NMR spectrum of 4-Methyl-N-(1-phenylethyl)aniline provides a detailed map of the proton environments within the molecule. Analysis of a 600 MHz spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic region of the spectrum shows a complex pattern of signals. The protons of the phenyl group attached to the ethyl moiety appear as a multiplet between δ 7.27 and 7.12 ppm, integrating to five protons. The protons on the p-substituted aniline (B41778) ring give rise to two multiplets, one at approximately δ 6.60 ppm and another at δ 6.38 ppm, each integrating to two protons.

In the aliphatic region, the methine (CH) proton of the phenylethyl group is observed as a quartet at δ 4.32 ppm, with a coupling constant (³JHH) of 6.6 Hz. This splitting pattern arises from the coupling with the adjacent methyl protons. A singlet at δ 3.77 ppm is attributed to the amine (NH) proton. The methyl group of the phenylethyl moiety appears as a doublet at δ 1.40 ppm with a coupling constant (³JHH) of 6.7 Hz, due to coupling with the methine proton. The methyl group attached to the aniline ring gives rise to a singlet at δ 3.59 ppm. spectrabase.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration Assignment
7.27-7.12 m - 5H Phenyl-H
6.60 m - 2H Aniline-H
6.38 m - 2H Aniline-H
4.32 q 6.6 1H -CH(Ph)CH₃
3.77 s - 1H -NH-
3.59 s - 3H Ar-CH₃

Data obtained in CDCl₃ at 600 MHz. spectrabase.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a 151 MHz spectrum in CDCl₃ shows a total of 11 distinct carbon signals, which is consistent with the molecular symmetry.

The aromatic region displays several signals corresponding to the two phenyl rings. The quaternary carbons of the aniline ring are found at δ 145.4 ppm and δ 126.8 ppm. The carbon of the phenyl group attached to the methine is located at δ 141.5 ppm. The remaining aromatic carbons appear as a series of peaks, with the two carbons of the phenyl group appearing at δ 128.6 ppm and the two carbons of the aniline ring at δ 114.8 ppm and δ 114.6 ppm. The signal for the ipso-carbon of the methoxy-substituted ring is observed at δ 152.0 ppm.

In the aliphatic region, the methine carbon (-CH(Ph)CH₃) resonates at δ 54.3 ppm. The methyl carbon of the phenylethyl group is found at δ 25.1 ppm, and the methyl carbon attached to the aniline ring appears at δ 55.7 ppm. spectrabase.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm) Assignment
152.0 C (ipso-methoxy)
145.4 C (ipso-N)
141.5 C (ipso-CH)
128.6 2 x CH (phenyl)
126.8 C (para-CH₃)
125.9 2 x CH (phenyl)
114.8 2 x CH (aniline)
114.6 2 x CH (aniline)
55.7 Ar-CH₃
54.3 -CH(Ph)CH₃

Data obtained in CDCl₃ at 151 MHz. spectrabase.com

While specific 2D NMR data for this compound were not found in the performed searches, the application of these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, a cross-peak would be expected between the methine proton at δ 4.32 ppm and the methyl protons at δ 1.40 ppm, confirming their connectivity. It would also help to delineate the coupling networks within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals. For example, the methine proton at δ 4.32 ppm would show a correlation to the carbon at δ 54.3 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule, for instance, by observing through-space interactions between the protons of the phenylethyl group and the aniline ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H Stretch (secondary amine) 3350 - 3450
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Stretch 1600 - 1450
C-N Stretch (aromatic amine) 1335 - 1250

Experimental Raman spectra for this compound are not available in the searched literature. Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing non-polar bonds. For this compound, the symmetric stretching vibrations of the aromatic rings would be expected to produce strong Raman signals. The C-C stretching of the ethyl chain and the C-N bond would also be Raman active. As a technique that is often less sensitive to water interference, Raman spectroscopy could provide clear information about the skeletal vibrations of the molecule.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C15H17N, the expected monoisotopic mass is approximately 211.1361 g/mol .

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]+• would be observed at an m/z corresponding to its molecular weight. Due to the presence of a nitrogen atom, this peak will have an odd integer value, a characteristic feature according to the nitrogen rule.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of bonds adjacent to the nitrogen atom and the aromatic rings.

A primary fragmentation pathway involves the benzylic cleavage, which is the scission of the C-C bond between the phenyl group and the ethyl moiety. This would result in the formation of a stable benzyl (B1604629) cation or a related tropylium (B1234903) ion at m/z 91. Another significant fragmentation is the alpha-cleavage, where the bond between the nitrogen and the phenylethyl group breaks. This can lead to the formation of the [M-C8H9]+ fragment, corresponding to the 4-methylaniline radical cation, or the C8H9+ fragment itself.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

m/z ValueProposed Fragment IonStructural Formula
211Molecular Ion [M]+•[C15H17N]+•
196[M-CH3]+[C14H14N]+
106[C7H8N]+[CH3C6H4NH2]+•
105[C8H9]+[C6H5CHCH3]+
91[C7H7]+[C7H7]+

It is important to note that the relative abundances of these fragments would depend on the ionization energy and the specific conditions of the mass spectrometry experiment.

X-ray Crystallography for Solid-State Structure Determination

To date, a specific crystal structure for this compound has not been deposited in the primary crystallographic databases. However, the analysis of a closely related structure can provide valuable insights into the expected molecular geometry and intermolecular interactions. For instance, the crystal structures of other N-phenylbenzenamine derivatives often reveal a non-planar arrangement of the molecule, with the phenyl rings twisted relative to each other.

A hypothetical crystallographic analysis of this compound would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP21/c or P212121 (for a chiral compound)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-3000
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.1-1.2

The analysis would also reveal key intramolecular distances and angles, such as the C-N bond lengths and the torsion angles describing the orientation of the phenyl and p-tolyl groups. Furthermore, it would identify any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (e.g., Circular Dichroism)

This compound possesses a chiral center at the carbon atom of the phenylethyl group, meaning it can exist as a pair of enantiomers, (R) and (S). Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is an essential tool for distinguishing between these enantiomers and determining the enantiomeric excess (ee) and absolute configuration of a sample.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers produce CD spectra that are mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will be a negative Cotton effect for the other.

The CD spectrum of this compound would be expected to show distinct signals in the ultraviolet (UV) region, corresponding to the electronic transitions of the aromatic chromophores. The sign and magnitude of the Cotton effects associated with these transitions are directly related to the stereochemistry of the molecule.

By comparing the experimental CD spectrum of a sample to the known spectra of the pure enantiomers, the enantiomeric excess can be quantified. If the spectra of the pure enantiomers are not available, theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict the CD spectra for both the (R) and (S) configurations. The comparison of the calculated spectra with the experimental spectrum can then be used to assign the absolute configuration of the predominant enantiomer in the sample.

For example, a study on a related chiral amine might show that the (R)-enantiomer exhibits a positive Cotton effect around 220 nm and a negative one around 250 nm, while the (S)-enantiomer would show the opposite pattern. This information allows for the unambiguous assignment of the absolute configuration of an unknown sample.

Computational and Theoretical Investigations of 4 Methyl N 1 Phenylethyl Aniline

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are a fundamental tool for exploring the intricacies of molecular systems. For 4-Methyl-N-(1-phenylethyl)aniline, these calculations reveal key details about its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been instrumental in studying various aniline (B41778) derivatives. thaiscience.infotci-thaijo.org

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For molecules with flexible components like this compound, which features rotatable bonds, conformational analysis is essential to identify the various possible spatial arrangements (conformers) and their relative stabilities. mdpi.com

DFT calculations, for instance at the B3LYP/6-311G(d,p) level of theory, are employed to optimize the molecular geometry. nih.govbhu.ac.in This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to locate the lowest energy conformation. For related aniline compounds, studies have shown that DFT methods accurately predict molecular geometries when compared with experimental data. thaiscience.infotci-thaijo.org The flexibility of the N-(1-phenylethyl) group and the methyl group on the aniline ring suggests that multiple low-energy conformers may exist for this compound, and their relative energies can be determined through these computational methods. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For aniline derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. thaiscience.infotci-thaijo.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed over the phenyl rings.

Table 1: Frontier Molecular Orbital Data (Illustrative) (Note: The following data is illustrative and based on typical values for similar aromatic amines. Actual values for this compound would require specific DFT calculations.)

ParameterValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.netresearchgate.net

For aromatic amines, the MEP map often shows negative potential around the nitrogen atom and the aromatic rings, indicating these as likely sites for interaction with electrophiles. researchgate.net In the case of this compound, the nitrogen atom of the amine group and the π-systems of the phenyl and aniline rings are expected to be electron-rich regions. The hydrogen atoms, particularly the one attached to the nitrogen, would exhibit a positive potential. bhu.ac.in MEP analysis can also reveal information about intramolecular interactions, such as hydrogen bonding. researchgate.net

Non-linear optical (NLO) materials have applications in technologies like optical data storage and signal processing. nih.gov Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. aps.org Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Table 2: Predicted Non-Linear Optical Properties (Illustrative) (Note: The following data is illustrative and based on typical values for similar organic molecules. Actual values for this compound would require specific DFT calculations.)

PropertyCalculated Value
Dipole Moment (μ)1-3 Debye
Linear Polarizability (α)20-40 x 10⁻²⁴ esu
First Hyperpolarizability (β)10-50 x 10⁻³⁰ esu

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. By simulating the interactions between molecules, researchers can identify key intermediates, transition states, and the energetic feasibility of a proposed mechanism.

The characterization of transition states is a cornerstone of understanding reaction kinetics and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and analyze these high-energy structures. For reactions involving aniline derivatives, methods like M06-2X and CCSD(T) combined with basis sets such as 6-311++G(3df,2p) have proven effective. mdpi.comresearchgate.netdoaj.orgnih.gov

For instance, in studies of reactions involving aniline and radicals, computational analysis reveals the transition states for processes like hydrogen abstraction from the amino group or radical addition to the aromatic ring. nih.gov The geometry, vibrational frequencies, and energy of the transition state are calculated to determine the activation energy barrier for a specific reaction step. In palladium-catalyzed reactions, which are common for forming C-N bonds, computational modeling can elucidate the multi-step pathway, including oxidative addition, ligand exchange, and reductive elimination, by characterizing the transition state for each elementary step. mdpi.com This level of detail is crucial for optimizing catalysts and reaction conditions to favor the desired product formation.

Table 1: Computational Methods for Transition State Analysis

Method Basis Set Application Reference
M06-2X 6-311++G(3df,2p) Geometry optimization and frequency calculations for reaction mechanisms. mdpi.comnih.gov
CCSD(T) 6-311++G(3df,2p) High-accuracy single-point energy calculations for potential energy surfaces. mdpi.comdoaj.orgnih.gov

A reaction coordinate diagram, or Potential Energy Surface (PES), provides a visual representation of the energy changes that occur as reactants are converted into products. mdpi.com These diagrams are generated by calculating the energies of reactants, intermediates, transition states, and products. The M06-2X and CCSD(T) computational methods are often used to construct accurate potential energy surfaces for reactions of aromatic amines. mdpi.comdoaj.org

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal is governed by a delicate balance of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govjmaterenvironsci.comresearchgate.net This method maps properties onto the surface that defines the boundary of a molecule within a crystal.

H···H contacts: Typically the most abundant interaction, contributing significantly to the crystal packing. researchgate.net

C-H···π interactions: Where a hydrogen atom interacts with the electron cloud of an aromatic ring, influencing the stacking of molecules. nih.goveurjchem.com

N-H···X and C-H···X (X=O, N) hydrogen bonds: These directional interactions often play a crucial role in defining the supramolecular architecture. researchgate.neteurjchem.com

In some cases, polymorphism, the existence of multiple crystal forms, can be observed and analyzed. Different polymorphs arise from different packing arrangements and intermolecular interactions, which can be rationalized through computational analysis. mdpi.com DFT calculations can also be used to compare the relative stabilities of different polymorphs.

Table 2: Typical Intermolecular Contacts in Aniline Derivative Crystals from Hirshfeld Analysis

Interaction Type Typical Contribution Description Reference
H···H >50% Van der Waals forces between hydrogen atoms. researchgate.net
C···H/H···C ~20% Interactions involving carbon and hydrogen atoms, including C-H···π. researchgate.net
O···H/H···O ~18% Hydrogen bonding or dipole-dipole interactions with oxygen. researchgate.net

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are highly effective in predicting and interpreting various types of molecular spectra, providing a valuable complement to experimental data. By calculating spectroscopic parameters for a proposed structure, researchers can confirm experimental assignments or predict the spectra of unknown compounds.

Infrared (IR) Spectroscopy: DFT calculations, often using the B3LYP functional, can accurately predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This allows for the confident assignment of specific absorption bands to particular vibrational modes, such as N-H stretches or aromatic ring vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, usually within a DFT framework, is used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Calculations can be performed for the molecule in the gas phase or by incorporating solvent effects to better match experimental conditions. The correlation between calculated and experimental chemical shifts helps to confirm the molecular structure. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. researchgate.net These calculations can determine the maximum absorption wavelengths (λmax) and the nature of the electronic excitations involved (e.g., π → π* transitions). researchgate.net This provides insight into the relationship between molecular structure, electronic properties, and the observed color of a compound.

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy Computational Method Basis Set Key Predictions Reference
Infrared (IR) DFT (B3LYP, MN15L) 6-31G*, def2-TZVP Vibrational frequencies, mode assignments researchgate.netmdpi.com
NMR DFT (GIAO) 6-31G* ¹H and ¹³C chemical shifts researchgate.net

Mechanistic Insights into Reactions Involving 4 Methyl N 1 Phenylethyl Aniline

Kinetic Studies of Reaction Rates and Orders

While specific experimental kinetic studies on reactions involving 4-Methyl-N-(1-phenylethyl)aniline are not extensively documented, valuable insights can be drawn from computational studies on closely related compounds, such as 4-methyl aniline (B41778). A computational study on the reaction of 4-methyl aniline with hydroxyl radicals (OH) provides calculated rate coefficients and explores the various reaction pathways. mdpi.com

The reaction between 4-methyl aniline and OH radicals is shown to have a total rate coefficient, k_total, described by the modified Arrhenius form: k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[11,200/(RT)] cm³/s This calculation is valid for a temperature range of 300–2000 K at a pressure of 760 Torr. mdpi.com At room temperature, the rate of this reaction is noted to be approximately ten times faster than the reaction of toluene with OH radicals, but slower than the reaction of aniline with OH radicals. mdpi.com

Data sourced from a computational study on the reaction of 4-methyl aniline with OH radicals. mdpi.com

In the context of N-alkylation reactions, which are fundamental to the synthesis of compounds like this compound, kinetic studies on aniline reveal that reaction conditions significantly influence the rate and selectivity. For instance, the N-alkylation of aniline with lower alkanols in the presence of acidic zeolite catalysts is highly dependent on temperature, with a range of 250°C to 350°C being optimal for selective N-alkylation. google.com Higher temperatures tend to favor C-alkylation. The flow rate of reactants over the catalyst, which corresponds to residence time, also affects the extent of N-alkylation. google.com

Elucidation of Rate-Determining Steps and Turnover-Limiting Processes

For the synthesis of this compound, a common method involves the reaction of 4-methyl aniline with a 1-phenylethyl halide or sulfonate. smolecule.com This reaction is a nucleophilic substitution, and depending on the specific conditions, it can proceed through different mechanisms, each with a potentially different rate-determining step.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification provides a more detailed picture of the reaction pathway.

In the synthesis of this compound via the reaction of 4-methyl aniline and 1-phenylethyl bromide, the reaction likely proceeds through a transition state complex characteristic of an SN2 reaction. smolecule.com

Computational studies on the reaction of 4-methyl aniline with OH radicals have identified several intermediate adducts. mdpi.com The addition of the OH radical to the aromatic ring can occur at four different positions, leading to the formation of intermediates designated as IS1, IS2, IS3, and IS4. These adducts are formed via an initial well, CP1, and subsequent passage over a transition state. mdpi.com The study also identified abstraction pathways leading to different products. mdpi.com

In the methylation of aniline on zeolite catalysts, which is analogous to other N-alkylation reactions, intermediates such as N-methylanilinium ions and N-methyleneaniline have been identified through in situ ¹³C NMR spectroscopy. researchgate.net These intermediates are crucial in the formation of the N-alkylated products.

Deuterium Kinetic Isotope Effects (KIEs) in Reaction Mechanisms

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. It is the ratio of the rate constant of a reaction with a hydrogen atom to the rate constant of the same reaction with a deuterium atom at the same position (kH/kD).

A significant study on the SN2 reactions of 1-phenylethyl benzenesulphonates with deuterated aniline nucleophiles provides direct insight into the mechanism relevant to this compound. rsc.org This research observed both primary and secondary α-deuterium kinetic isotope effects. rsc.org The observation of these KIEs provides strong evidence for a four-center transition state mechanism for this type of reaction. rsc.org

The table below summarizes the types of kinetic isotope effects and their general implications for reaction mechanisms.

Isotope Effect TypeDescriptionGeneral kH/kD ValueMechanistic Implication
Primary KIE Observed when the bond to the isotope is broken or formed in the rate-determining step.> 1 (typically 2-7)Indicates that the C-H/N-H bond is cleaved in the RDS.
Secondary KIE Observed when the bond to the isotope is not broken in the RDS, but the hybridization of the carbon atom changes.Normal (>1) or Inverse (<1)Provides information about changes in the transition state structure.
α-Secondary KIE Isotopic substitution at the carbon atom undergoing reaction.kH/kD ≈ 1.1-1.2Suggests a change from sp³ to sp² hybridization in the transition state.
β-Secondary KIE Isotopic substitution at a carbon atom adjacent to the reacting center.kH/kD ≈ 1.15-1.3Often attributed to hyperconjugation stabilizing a developing positive charge.

This table provides a general overview of kinetic isotope effects and their interpretation. wikipedia.orgprinceton.edu

Stereochemical Analysis of Reaction Pathways

The stereochemical outcome of a reaction provides crucial information about the mechanism. For reactions involving chiral centers, such as the 1-phenylethyl group in this compound, the stereochemistry of the products can distinguish between different reaction pathways.

For instance, in a classic SN2 reaction, an inversion of stereochemistry at the chiral center is expected. If the synthesis of this compound from a chiral 1-phenylethyl starting material proceeds via an SN2 mechanism, the product would exhibit the opposite stereochemical configuration to the reactant. Conversely, an SN1 reaction would likely lead to a racemic mixture of products due to the formation of a planar carbocation intermediate.

Derivatives of 4 Methyl N 1 Phenylethyl Aniline and Their Synthetic Utility

Synthesis and Chemical Transformations of Substituted Analogs

The synthesis of substituted analogs of 4-Methyl-N-(1-phenylethyl)aniline and their subsequent chemical transformations are central to their utility. General synthetic strategies often involve the reaction of a primary amine with a corresponding carbonyl compound via reductive amination or by direct alkylation. For instance, N-benzyl-4-methylbenzenesulfonamides can be prepared through a two-step process where 4-methylbenzenesulfonyl chloride is first treated with a primary amine, followed by benzylation of the resulting sulfonamide.

A key chemical transformation involves the enantioselective rearrangement of aniline (B41778) derivatives. For example, certain 2-(phenylethynyl)aniline derivatives can undergo an enantioselective aromatic carbon–nitrogen bond insertion catalyzed by copper(II) trifluoromethanesulfonate (B1224126) to produce chiral benzylic amines. rsc.org The steric and electronic properties of substituents play a critical role in directing these transformations. rsc.org Furthermore, related sulfonamide derivatives can be converted into iminoiodinanes, such as PhINTs (4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide), which are powerful reagents for reactions like the copper-catalyzed aziridination of olefins. acs.org

Sulfonamide Derivatives (e.g., 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide)

Sulfonamide derivatives are among the most well-characterized and utilized derivatives of this compound. The specific compound 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide serves as a prime example. It is synthesized by reacting the parent amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like diisopropylethylamine, affording the product as a white crystalline solid in good yield (79%). rsc.org

The structural properties of this sulfonamide have been elucidated by single-crystal X-ray diffraction, providing detailed insights into its conformation. rsc.orgnih.gov In the solid state, the molecule is bent at the nitrogen atom, and the sulfonamide groups form intermolecular hydrogen bonds (N—H⋯O), creating chains along the crystallographic b axis. rsc.orgacs.org This defined three-dimensional structure is critical for its role in inducing chirality in chemical reactions.

PropertyValueSource
Synthesis Yield 79% rsc.org
Melting Point 87–89°C rsc.org
Molecular Formula C₁₅H₁₇NO₂S rsc.org
Crystal System Monoclinic nih.gov
Space Group P2₁ nih.govacs.org
Dihedral Angle (between aromatic rings) 14.47 (8)° rsc.orgnih.gov
C—SO₂—NH—C Torsion Angle 79.06 (13)° rsc.orgnih.gov
Key Interactions N—H⋯O hydrogen bonds, π–π stacking rsc.orgnih.gov

This table is interactive. Click on the headers to sort.

Phosphinamide Derivatives

Phosphinamide derivatives, which contain a phosphorus-nitrogen bond, represent another important class of chiral ligands derived from the 1-phenylethylamine (B125046) core. While literature specifically detailing phosphinamides from this compound is limited, the synthesis of related structures from chiral 1-phenylethylamine is well-established and demonstrates the principle.

For example, the optically active N-(1-phenylethyl)-P-phenyl-P-(2,4,6-trimethylphenyl)phosphinamide has been successfully synthesized. rsc.org The preparation involves a multi-step sequence starting from dichlorophenylphosphine. An X-ray crystal structure of one of the diastereoisomers confirmed its absolute configuration, revealing distinct rotameric conformations about the P–N bond in the solid state. rsc.org Such compounds are precursors to valuable chiral phosphine (B1218219) ligands used in catalysis.

Application as Chiral Ligands in Asymmetric Catalysis

The primary utility of these derivatives lies in their application as chiral ligands for transition metal-catalyzed asymmetric reactions. The 1-phenylethylamine (α-PEA) structural motif is considered a "privileged chiral inducer" because of its effectiveness and versatility. nih.govnih.gov

Derivatives are used to construct modular chiral organocatalysts and ligands for a range of transformations. nih.gov For example, a series of chiral phosphine-phosphoramidite ligands prepared from 1-phenylethylamine have been successfully applied in the Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates, achieving high enantioselectivity. rsc.org Similarly, chiral β-amino alcohol ligands derived from α-PEA are effective in zinc-catalyzed asymmetric aldol (B89426) reactions. nih.gov The success of these reactions hinges on the ability of the ligand's well-defined chiral environment to control the stereochemical outcome of the catalytic cycle.

Structural Modifications and Structure-Reactivity Relationships

The relationship between the structure of these derivatives and their reactivity or catalytic performance is a subject of detailed investigation. Modifications to the substituents on either the aromatic rings or the amine nitrogen can have a significant impact on enantioselectivity and reaction rates.

In the case of the phosphine-phosphoramidite ligands used in Rh-catalyzed hydrogenation, it was found that substituents on the 3,3'-positions of the ligand's binaphthyl moiety significantly influenced the resulting enantioselectivity. rsc.org This demonstrates that subtle steric and electronic tuning of the ligand framework is key to optimizing a catalyst. For N-alkyl ketimines, the steric bulk of the N-alkyl substituent can be a remarkable factor, with larger groups sometimes leading to a decrease in enantioselectivity during catalytic hydrogenation. acs.org The defined bent structure and hydrogen-bonding capabilities of sulfonamide derivatives, as revealed by crystallography, are crucial features that dictate how they interact with metal centers or other reagents, thereby influencing their effectiveness in synthetic applications. rsc.orgacs.org

Emerging Research Directions and Future Perspectives for 4 Methyl N 1 Phenylethyl Aniline

Development of Novel Catalytic Applications

While 4-Methyl-N-(1-phenylethyl)aniline is not yet widely established as a catalyst itself, its structural motifs, particularly the substituted amine group, suggest a potential for development in catalytic applications. Research into analogous substituted diphenylamines and N-alkylanilines provides a roadmap for future investigations.

One promising avenue is in the field of photoredox catalysis. Copper(I) complexes with substituted dipyridylamine ligands have demonstrated remarkable performance as photoredox catalysts in reactions like chlorosulfonylation and bromonitromethylation of styrene. nih.gov Given the structural similarities, it is conceivable that this compound could be functionalized to act as a ligand for transition metals, creating novel catalysts with tailored electronic and steric properties. The bulky 1-phenylethyl and methyl groups could influence the coordination environment around a metal center, potentially leading to unique selectivity in catalytic transformations.

Furthermore, the core diphenylamine (B1679370) structure is a key component in base-modified acid clay catalysts used in the styrenation of diphenylamine, a process that yields p-styrenated diphenylamines with high efficiency. google.com This suggests that this compound could either be a substrate for similar catalytic reactions to produce more complex functionalized amines or that its derivatives could be part of novel catalytic systems for related alkylation and arylation reactions. Future research could focus on exploring its utility in these contexts.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of N-alkylanilines and related compounds is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for rapid optimization and scale-up.

For a molecule like this compound, flow chemistry could offer a more efficient and reproducible synthetic route. Continuous flow processes can handle the heat and mass transfer more effectively, which is particularly beneficial for exothermic reactions often involved in amine synthesis. uc.pt The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, potentially streamlining the production of this compound and its derivatives. uc.ptdurham.ac.ukbeilstein-journals.org For instance, a multi-step flow synthesis could be designed to first perform the N-alkylation and then a subsequent functionalization in a continuous manner.

Automated synthesis platforms, which often incorporate flow chemistry, would enable the rapid generation of a library of this compound derivatives. By systematically varying substituents on the phenyl rings, researchers could quickly explore structure-activity relationships for various applications, from materials science to medicinal chemistry. This high-throughput approach would accelerate the discovery of new functionalities and applications for this class of compounds.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for process optimization and the discovery of new transformations. Advanced spectroscopic techniques, particularly when used for in situ monitoring, provide real-time insights into reacting systems.

For reactions involving this compound, either as a reactant or a product, in situ Nuclear Magnetic Resonance (NMR) spectroscopy could be a powerful tool. wiley.com High-pressure NMR tubes and flow NMR setups allow for the monitoring of reactions under process-relevant conditions, enabling the identification of transient intermediates and the elucidation of reaction pathways. wiley.comyoutube.com For example, monitoring the synthesis of this compound in real-time could help optimize reaction conditions to maximize yield and minimize by-product formation.

Furthermore, the development of specialized spectroscopic probes could enhance the ability to study reactions involving this compound. While not specific to this compound, research on solid-state in situ NMR has shown its utility in monitoring cocrystal formation in real-time, providing insights into the underlying mass transfer mechanisms. nih.gov This technique could be adapted to study solid-state reactions or crystallizations involving this compound and its derivatives.

Applications in Materials Science

The inherent thermal stability of the diphenylamine scaffold makes this compound and its derivatives attractive candidates for applications in materials science. While its use as a thermal stabilizer in polymers like polyolefins and polyamides is known, its potential extends to more advanced materials. researchgate.net

The structure of this compound, with its aromatic rings, suggests potential for use in organic electronics. Substituted triphenylamines, which share a similar structural core, are being investigated for their charge transport properties in organic semiconductors. researchgate.net The introduction of specific substituents can tune the electronic properties, such as the HOMO and LUMO energy levels, which is critical for designing materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). scholaris.ca Future research could explore the synthesis and characterization of polymers or small molecules incorporating the this compound moiety to assess their potential in these areas.

Moreover, the thermal degradation of related polymers like polydiphenylamine has been studied, revealing that the main degradation processes occur at high temperatures. researchgate.net This intrinsic stability, coupled with the potential for functionalization, makes this compound a building block for high-performance polymers with enhanced thermal and oxidative resistance.

Computational Design and Optimization of Derivatives and Reactions

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the design of new molecules and reactions. For this compound, computational studies can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond dissociation energies, and other properties relevant to the antioxidant mechanism of substituted diphenylamines. researchgate.netacs.org Such studies can help in understanding how the specific substituents in this compound influence its antioxidant capacity and can guide the design of more effective derivatives. Machine learning models, trained on data from molecular simulations, can further accelerate the screening of potential antioxidant candidates by predicting their performance based on their molecular structure. acs.org

Computational methods can also be used to design and optimize synthetic routes. For example, by modeling reaction pathways and transition states, it is possible to predict the feasibility of a particular reaction and identify the optimal conditions. This can be particularly useful in developing novel catalytic applications or in optimizing the parameters for flow chemistry synthesis.

The table below summarizes some key computed properties for diphenylamine derivatives, illustrating the type of data that can be generated through computational studies to guide the design of new molecules based on the this compound scaffold.

PropertyDescriptionRelevance to Design
Bond Dissociation Energy (BDE) The energy required to break the N-H bond homolytically.A lower BDE generally indicates higher antioxidant activity for the hydrogen atom transfer mechanism.
Ionization Potential (IP) The energy required to remove an electron from the molecule.A lower IP facilitates single electron transfer, another key antioxidant mechanism.
Solubility Parameter (δ) A measure of the intermolecular forces within a substance.Important for predicting compatibility and solubility in polymer matrices for materials science applications. acs.org
Binding Energy (Ebinding) The energy released upon the binding of the antioxidant to another molecule or surface.Can be used to predict the strength of interaction with other components in a formulation. acs.org
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Crucial for predicting electronic properties and designing materials for organic electronics. researchgate.net

By leveraging these computational tools, researchers can rationally design novel derivatives of this compound with enhanced properties for specific applications, reducing the need for extensive and time-consuming experimental screening.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.